An In-depth Technical Guide to DL-Methionine-d3: Chemical Properties and Structure
An In-depth Technical Guide to DL-Methionine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties and structural information for DL-Methionine-d3, a deuterated isotopologue of the essential amino acid DL-Methionine. This stable isotope-labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis.
Chemical and Physical Properties
DL-Methionine-d3 is characterized by the substitution of three hydrogen atoms with deuterium on the S-methyl group. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without significantly altering its chemical behavior.
General Properties
The fundamental identifiers and physical characteristics of DL-Methionine-d3 are summarized below.
| Property | Value | Reference |
| Product Name | DL-Methionine-d3 (S-methyl-d3) | [1][2][3][4] |
| Synonyms | (±)-2-Amino-4-(methylthio)butyric Acid, H-DL-Met-OH, Methionine-methyl-d3 | [1][2][3][4][5] |
| Appearance | White to Off-White Solid | [1] |
| CAS Number | 284665-20-9 | [1][3][4][5] |
| Purity | ≥98 atom % D | [1][4] |
Molecular Properties
The molecular formula and weight are critical for quantitative applications. Note the distinction between the average molecular weight and the more precise monoisotopic mass.
| Property | Value | Reference |
| Molecular Formula | C₅H₈D₃NO₂S or CD₃SCH₂CH₂CH(NH₂)COOH | [1][5][6] |
| Molecular Weight | 152.23 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 152.06988001 Da | [2][7] |
Chemical Structure
The structural identifiers provide unambiguous representations of the molecule for use in chemical databases and software.
Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | [2][3][4][7] |
| SMILES | [2H]C([2H])([2H])SCCC(N)C(=O)O | [3][4] |
| InChI | InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | [2][3][4] |
| InChIKey | FFEARJCKVFRZRR-FIBGUPNXSA-N | [2] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of DL-Methionine-d3, highlighting the deuterated methyl group.
Caption: 2D structure of DL-Methionine-d3.
Experimental Protocols
While specific experimental protocols for DL-Methionine-d3 are not extensively published, standard methodologies for its unlabeled analogue, DL-Methionine, can be readily adapted. The primary application of the deuterated form is as a tracer or internal standard.
Synthesis of DL-Methionine
A general, high-yield synthesis for unlabeled DL-Methionine has been established, which can serve as a basis for producing the deuterated version by substituting the methylating agent with a deuterated equivalent (e.g., deuterated methyl iodide). The classical procedure involves:
-
Condensation: Reaction of ethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide.[8]
-
Saponification: The resulting ester is heated with sodium hydroxide.[8]
-
Decarboxylation and Hydrolysis: The intermediate is heated with hydrochloric acid to remove the phthaloyl and one of the carboxyl groups, yielding DL-Methionine.[8]
-
Purification: The final product is purified by recrystallization.[8]
The logical workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of DL-Methionine.
Quality Control and Analysis
Standard pharmacopeial methods for DL-Methionine can be used to assess the chemical purity of DL-Methionine-d3. Isotopic purity is typically determined by mass spectrometry.
-
Thin-Layer Chromatography (TLC) for Related Substances:
-
Assay (Titration):
-
Limit Tests: Standard limit tests for chlorides, sulfates, and heavy metals can be performed as per established protocols.[9]
Application in In Vivo Studies
DL-Methionine-d3 is suitable for use in metabolic tracing studies. Experimental designs from studies using unlabeled methionine provide a template for its application.
-
Oral Administration Protocol (Rodent Model):
-
Fast animals overnight.[10]
-
Administer DL-Methionine-d3 orally via intragastric cannula at the desired dose (e.g., 700 mg/kg).[10]
-
Collect biological samples (e.g., blood, tissue) at specified time points post-administration.[10]
-
Analyze samples using LC-MS/MS to quantify the labeled methionine and its metabolites.
-
-
Dietary Supplementation Protocol (Avian or Aquaculture Models):
-
Supplement the basal diet with a precise amount of DL-Methionine-d3 (e.g., 0.3% of the diet).[11]
-
Feed the experimental diet to the subjects for a defined period.[11]
-
At the end of the study, collect tissues of interest (e.g., intestine, muscle) to measure the incorporation of the labeled amino acid into proteins and other metabolic pathways.[11]
References
- 1. DL-Methionine-d3 (S-methyl-d3) | CymitQuimica [cymitquimica.com]
- 2. DL-Methionine-d3 (S-methyl-d3) | C5H11NO2S | CID 15556500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-Methionine-d3 (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 4. DL-Methionine-d3 (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. L-Methionine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-431-1 [isotope.com]
- 7. D-Methionine-d3 (S-methyl-d3) | C5H11NO2S | CID 71308933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
